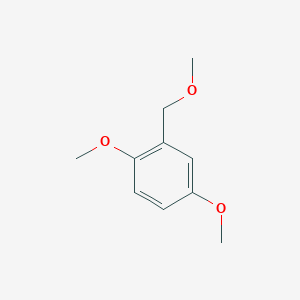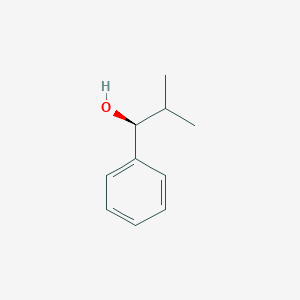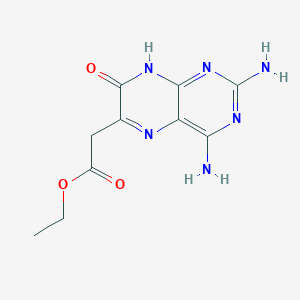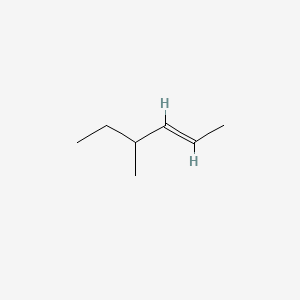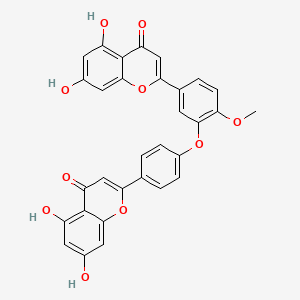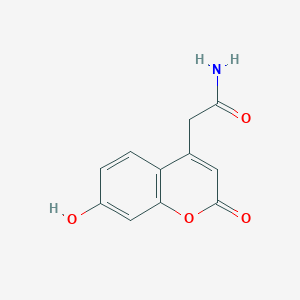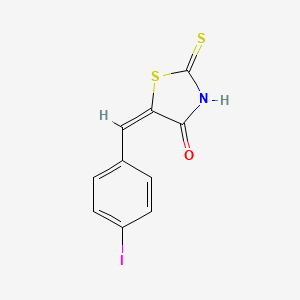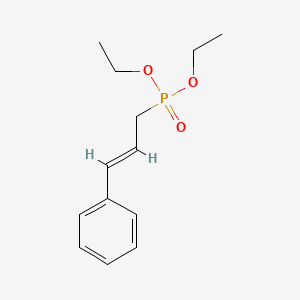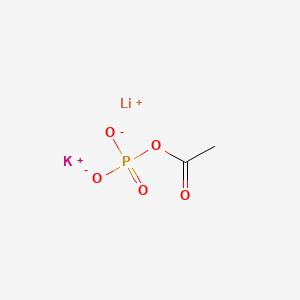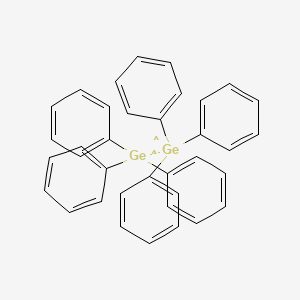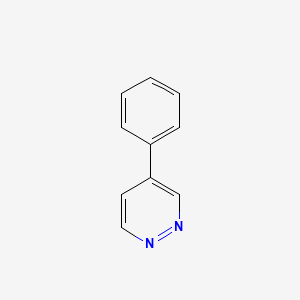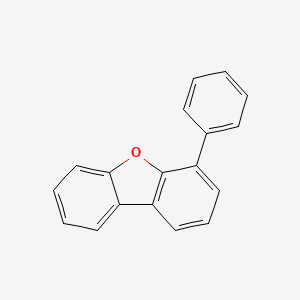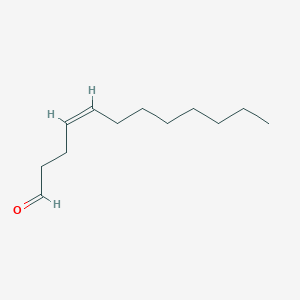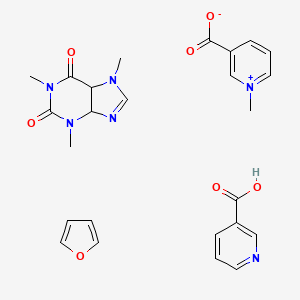
咖啡提取物
描述
Coffee extract is a concentrated form of coffee that is made by steeping ground coffee beans in hot water and then filtering out the solids . The resulting liquid is highly concentrated and has a strong coffee flavor . Coffee extract is often used in baking, as it can add a rich coffee flavor to cakes, cookies, and other desserts .
Synthesis Analysis
Coffee extract is made naturally with actual coffee beans. Cracked or coarsely ground beans are soaked in alcohol for at least a week, resulting in an extremely potent coffee extract . You can even do this at home using clear liquors like vodka, using whatever beans you want to add coffee concentrate to your kitchen cabinet .
Molecular Structure Analysis
The main constituents of coffee are caffeine, tannin, fixed oil, carbohydrates, and proteins. It contains 2–3% caffeine, 3–5% tannins, 13% proteins, and 10–15% fixed oils . In the seeds, caffeine is present as a salt of chlorogenic acid (CGA). Also, it contains oil and wax .
Chemical Reactions Analysis
The chemical reactions involved in the creation of coffee extract are complex and may vary with different diseases . Some of these mechanisms may be related to nuclear factor erythroid 2 (Nrf2)-regulated pathways that target oxidative stress or pathways that induce reactive oxygen species to kill diseased cells .
Physical And Chemical Properties Analysis
The main constituents of coffee are caffeine, tannin, fixed oil, carbohydrates, and proteins. It contains 2–3% caffeine, 3–5% tannins, 13% proteins, and 10–15% fixed oils . In the seeds, caffeine is present as a salt of chlorogenic acid (CGA). Also, it contains oil and wax .
科学研究应用
咖啡因代谢与健康研究
- 咖啡提取物,特别是咖啡因,在人类健康领域得到广泛研究,重点关注其代谢过程以及在神经衰弱和昏迷恢复等治疗中的影响。它以涉及各种酶和代谢产物的复杂代谢过程而著称,具有评估药物代谢酶活性的应用(Yao Chen & Honghao Zhou, 2010)。
超临界流体提取在天然产品中的应用
- 使用超临界流体提取天然产品,包括咖啡去咖啡因,代表了一种有前途的未来技术。这种方法相对传统液体溶剂具有几个优势,突显了其在提取生物碱和包封化疗药物方面的潜力(R. S. Mohamed, 1997)。
生物活性化合物生产
- 咖啡花是生产生物活性化合物、黑色素质和生物糖的新资源。高压热水提取是提取这些化合物的有效方法,这些化合物具有高酚类含量和抗氧化性质。这项研究为在功能性食品和饮料中使用咖啡花开辟了新的可能性(T. Nguyen et al., 2019)。
纺织品应用
- 废弃咖啡提取物已被用于增强棉织品的抗氧化和抗菌性能。这种创新应用展示了咖啡废弃物作为纺织工业中天然整理剂的潜力(E. Koh & K. Hong, 2017)。
咖啡农业产业的可持续性
- 咖啡农业产业的可持续性是一个关键的研究领域,重点是减少气候变化和环境影响。关键维度包括咖啡消费、可持续供应链和环境可持续性,突显了对咖啡产业实践采取全面方法的需求(A. Hadi, Suprihatin, & G. Pramuhadi, 2022)。
皮肤学应用
- 咖啡提取物,特别是咖啡浆果和其他植物成分,正在用于皮肤学应用。这些植物来源提供了皮肤护理和化妆品产品的生物活性成分,表明咖啡提取物在这一领域的潜力(L. Baumann, Heather C Woolery-Lloyd, & A. Friedman, 2009)。
咖啡银皮提取物在保健品配方中的应用
- 咖啡银皮提取物在保健品配方中的应用是一个新兴的研究领域。这些提取物由于其生物活性化合物和生物活性,包括神经保护活性,显示出潜在的成分潜力(F. Nzekoue et al., 2020)。
抗衰老和皮肤健康
- 废弃咖啡渣正在被利用其生物活性提取物,已经展示出抗衰老和美白皮肤的效果。这项研究表明了咖啡副产品在改善皮肤健康方面的潜在应用(H. Ribeiro et al., 2018)。
咖啡副产品在食品补充剂中的应用
- 咖啡果皮提取物已被探索用于食品补充剂。这些提取物显示出抗氧化性质和能够阻碍趋化因子释放的能力,可能有益于人类健康(C. Magoni et al., 2018)。
农业应用
- 咖啡提取物已被研究其对植物生长的影响,如萝卜芥(Brassica rapa L.)。这项研究为利用咖啡副产品促进植物生长和可持续性在农业中的可能性打开了大门(W. Manoruang, 2017)。
安全和危害
Inhalation of coffee extract may not present significant effects or critical hazards under anticipated conditions of normal use . Contact with skin may cause skin irritation, and direct contact with the eyes is likely irritating . If a large quantity has been ingested, it may cause nausea, vomiting, and diarrhea .
未来方向
Coffee extract can be made at home with just a few simple ingredients . By blending different beans and adjusting the roast, you can create a coffee that’s uniquely yours . Once you’ve perfected your blend, you can replicate it again and again . This opens up a world of possibilities for customizing your own coffee extract.
属性
IUPAC Name |
furan;1-methylpyridin-1-ium-3-carboxylate;pyridine-3-carboxylic acid;1,3,7-trimethyl-4,5-dihydropurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2.C7H7NO2.C6H5NO2.C4H4O/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;1-8-4-2-3-6(5-8)7(9)10;8-6(9)5-2-1-3-7-4-5;1-2-4-5-3-1/h4-6H,1-3H3;2-5H,1H3;1-4H,(H,8,9);1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXWWLLWAMSGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2C1C(=O)N(C(=O)N2C)C.C[N+]1=CC=CC(=C1)C(=O)[O-].C1=COC=C1.C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6850756 | |
CAS RN |
84650-00-0 | |
| Record name | Coffee, Coffea arabica, ext. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 84650-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



